molecular formula C8H9ClO3S B1353203 2-Phenoxy-ethanesulfonyl chloride CAS No. 3384-01-8

2-Phenoxy-ethanesulfonyl chloride

Cat. No. B1353203
CAS RN: 3384-01-8
M. Wt: 220.67 g/mol
InChI Key: ISBGBCOJYLFKKE-UHFFFAOYSA-N
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Description

2-Phenoxy-ethanesulfonyl chloride is a heterocyclic organic compound . It is a dry powder with the IUPAC name 6-methyl-1,3,5-triazine-2,4-diamine . The molecular weight is 125.13g/mol and the molecular formula is C4H7N5 .


Molecular Structure Analysis

The molecular structure of 2-Phenoxy-ethanesulfonyl chloride consists of a phenoxy group (a phenol molecule with one hydrogen removed) attached to an ethanesulfonyl chloride group . The molecular formula is C8H9ClO3S .


Physical And Chemical Properties Analysis

2-Phenoxy-ethanesulfonyl chloride is a solid at room temperature . It has a molecular weight of 220.68 g/mol and a molecular formula of C8H9ClO3S .

Scientific Research Applications

Synthesis and Preparation

2-Phenoxy-ethanesulfonyl chloride is utilized in the synthesis of various compounds and serves as an intermediate in multiple chemical reactions. For instance, it's involved in the preparation of ethanesulfonyl chloride, a precursor for ethanesulphonamide. The process involves the reaction of ethyl mercaptan with water and chlorine under controlled conditions, followed by reactions with ammonia and subsequent purification steps to yield refined ethanesulphonamide with high purity and yield (Li-yong, 2002).

Analytical Methods and Catalysis

The compound is also significant in analytical chemistry and catalysis. For example, it has been used in the study of phenol chlorination and photochlorination, revealing complex reactions involving various chlorine species and potential environmental impacts (Vione et al., 2005). Furthermore, it plays a role in the fast analysis of phenolic acids by nonaqueous capillary electrophoresis, demonstrating its utility in enhancing detection sensitivity in analytical methods (Lu & Breadmore, 2010).

Organic Synthesis

In organic synthesis, 2-Phenoxy-ethanesulfonyl chloride is used as a reagent or intermediate in various synthesis processes. It is involved in the palladium-catalyzed amination of aryl halides, facilitating the preparation of anilines and sensitive functional groups (Anjanappa et al., 2008). Additionally, it contributes to the synthesis of E-aryl ethenesulfonamides, presenting a simple and efficient method for preparing these compounds widely used in chemical and pharmaceutical industries (Aramini et al., 2003).

Catalysis in Phenol Reactions

Its role extends to catalysis, particularly in the oxychlorination of phenols. This process, catalyzed by copper(II) chloride, showcases the compound's utility in selective and chemoselective reactions, crucial for synthesizing products used in various industries (Menini & Gusevskaya, 2006).

Safety And Hazards

The safety data sheet for 2-Phenoxy-ethanesulfonyl chloride indicates that it may be corrosive to metals and toxic if swallowed. It is harmful in contact with skin and causes severe skin burns and eye damage. It may cause an allergic skin reaction and is fatal if inhaled. It may cause respiratory irritation and is harmful to aquatic life .

Future Directions

2-Phenoxy-ethanesulfonyl chloride is currently available for research use only . Its potential applications in various fields, such as medicinal chemistry, are yet to be fully explored. The compound has been used in the synthesis of [2H5]baricitinib, a drug used for the treatment of rheumatoid arthritis and potentially for COVID-19 .

properties

IUPAC Name

2-phenoxyethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBGBCOJYLFKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424567
Record name 2-Phenoxy-ethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxy-ethanesulfonyl chloride

CAS RN

3384-01-8
Record name 2-Phenoxy-ethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenoxyethane-1-sulfonyl chloride
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